molecular formula C9H8BrF3 B1272926 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene CAS No. 59770-96-6

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No. B1272926
CAS RN: 59770-96-6
M. Wt: 253.06 g/mol
InChI Key: AJBWDFPJLDDEPQ-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene, also known as 1-bromo-3-trifluoromethylbenzene, is an important organic compound used in a variety of scientific applications. This compound has been extensively studied for its unique properties, which make it a useful reagent in organic synthesis.

Scientific Research Applications

  • Catalytic Trifluoromethylation : Methyltrioxorhenium acts as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, involving hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).

  • Synthesis of Naphthalenes and Naphthols : Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates, which can be further converted into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

  • Preparation of Grignard Reagents : An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene and the safe preparation of Grignard reagents from the precursor bromides has been developed (Leazer et al., 2003).

  • Synthesis of Biaryls : 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

  • Propanone Synthesis : Synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone has been achieved from 1-bromo-3-(trifluoromethyl)benzene, showcasing a high yield under specific conditions (Qiao Lin-lin, 2009).

  • Radical Addition Reactions in Aqueous Media : The study of bromine atom-transfer radical addition in aqueous media has been conducted, highlighting the solvent effect on these reactions (Yorimitsu et al., 2001).

Safety and Hazards

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .

Biochemical Analysis

Biochemical Properties

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been employed in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to initiate radical polymerization suggests that it can alter cellular processes by modifying the chemical environment within cells . This can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This mechanism involves the formation of radical intermediates that can interact with various cellular components, leading to changes in enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and should not be stored with strongly basic and oxidizing materials . These properties affect its stability and, consequently, its efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical entities. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWDFPJLDDEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975181
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59770-96-6
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyl-3-(trifluoromethyl)benzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

bromine (32.5 g≡10.4 ml) was added over 15 minutes to a stirred mixture of (±)-1-(3-trifluoromethylphenyl)-ethanol [38 g, described by Overberger et al., Org. Synth. Coll. 3, 200 (1955)], triphenylphosphine (56 g) and dry dimethylformamide (200 ml) in an atmosphere of nitrogen. The temperature of the mixture was maintained at 40°-50° C. by ice-cooling. Further bromine was added dropwise to give a permanent orange colour and after stirring for 15 minutes the mixture was poured into a mixture of ice-water (1 liter) and hexane (500 ml). The mixture was filtered and the solid material was washed well with hexane. The hexane solutions were combined, washed with water (4×100 ml), dried over sodium sulphate and distilled to give (±)-1-(3-trifluoromethylphenyl)ethyl bromide, b.p. 98°-105° C./15 mmHg, as a clear mobile oil.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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